1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
CAS No.: 87388-52-1
Cat. No.: VC17264441
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87388-52-1 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
| Standard InChI | InChI=1S/C12H10ClNO/c1-8(15)10-6-14-7-11(10)9-4-2-3-5-12(9)13/h2-7,14H,1H3 |
| Standard InChI Key | YOCHMGYIEGDQPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Introduction
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound with a unique structure featuring a pyrrole ring substituted with a 2-chlorophenyl group and an ethanone moiety. Its molecular formula is C12H10ClNO, and it has a molecular weight of approximately 219.66 g/mol. This compound is identified by the CAS number 87388-52-1 and is notable for its distinct chemical and biological properties resulting from its specific substitution pattern .
Synthesis of 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. Common solvents include ethanol, and the reaction is usually conducted under reflux conditions for several hours. Industrially, similar synthetic routes are employed but optimized for scale, often utilizing continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization and chromatography are also applied to obtain high-purity products.
Structural Similarities and Differences
Several compounds exhibit structural similarities to 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Chlorophenyl)ethanone | Lacks the pyrrole ring | Different chemical properties |
| 1-(4-Chlorophenyl)ethanone | Chlorine atom in a different position | Varying reactivity |
| 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone | Different substitution pattern on pyrrole | Distinct biological profiles |
The uniqueness of 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one lies in its specific combination of functional groups and structural elements, contributing to its distinct biological profile and reactivity compared to these similar compounds.
Research Techniques for Understanding Biological Interactions
Understanding the interactions of 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and molecular docking simulations are valuable in this research area. These methods help in identifying how the compound binds effectively to proteins involved in various disease pathways, suggesting potential therapeutic applications.
Future Directions and Potential Applications
Given its promising biological activities, further research on 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is warranted to explore its full potential in medicinal chemistry. The compound's ability to modulate enzyme or receptor activity makes it an interesting candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume